molecular formula C9H6F4N2O3 B8290431 N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide

N-(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide

Cat. No. B8290431
M. Wt: 266.15 g/mol
InChI Key: SANWVXNJRUHMBL-UHFFFAOYSA-N
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Patent
US08759345B2

Procedure details

A suspension of N-(5-fluoro-2-nitro-4-trifluoromethyl-phenyl)-acetamide (17.8 g, 67.0 mmol) in aqueous HCl (3M, 400 mL) was heated at reflux for 3 h. The resulting suspension was cooled to 0° C. and brought to pH 8 with NaHCO3. The resulting solid was collected to yield the titled compound (13.7 g, 91% yield). The compound did not yield MS data. 1H NMR (400 MHz, CDCl3): 8.48 (d, J=7.3 Hz, 1H), 6.75-6.18 (m, 3H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:15]([F:18])([F:17])[F:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH:8]C(=O)C)[CH:7]=1.C([O-])(O)=O.[Na+]>Cl>[F:1][C:2]1[C:3]([C:15]([F:16])([F:17])[F:18])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
FC=1C(=CC(=C(C1)NC(C)=O)[N+](=O)[O-])C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)N)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.